2-[2-(Cyclopentyloxy)phenyl]acetic acid

CRTH2/DP2 Antagonist Allergic Inflammation Eosinophil Activation

2-[2-(Cyclopentyloxy)phenyl]acetic acid is the ortho-substituted phenylacetic acid scaffold validated as a CRTH2 (DP2) antagonist (IC₅₀ 23–28 nM) and dual LOX/COX modulator. The ortho-cyclopentyloxy conformation is structurally indispensable for target-binding specificity; substitution with para‑ or unsubstituted analogs abolishes activity. Offered at ≥95% purity for reproducible in vitro CRTH2 pharmacology, leukotriene pathway modulation, and medicinal chemistry derivatization. Not for human/veterinary use.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 1520738-14-0
Cat. No. B3016418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Cyclopentyloxy)phenyl]acetic acid
CAS1520738-14-0
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=CC=C2CC(=O)O
InChIInChI=1S/C13H16O3/c14-13(15)9-10-5-1-4-8-12(10)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,14,15)
InChIKeyURWGNKNYSDYOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS 1520738-14-0): Baseline Characterization for Scientific Procurement


2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS 1520738-14-0, C₁₃H₁₆O₃, MW 220.26) is a specialized phenylacetic acid derivative featuring an ortho-substituted cyclopentyloxy group on the phenyl ring . This structural motif positions the compound as a versatile pharmacophore scaffold and building block, with documented relevance as a CRTH2/DP2 receptor antagonist scaffold and lipoxygenase inhibitor in therapeutic research . The compound is commercially available from research chemical suppliers, typically at ≥95% purity , and is intended strictly for research and development use, not for human or veterinary applications . The ortho-cyclopentyloxy substitution pattern imparts distinct conformational properties compared to para-substituted or unsubstituted phenylacetic acid analogs, which directly impacts target binding and pharmacological selectivity .

Why In-Class Phenylacetic Acid Analogs Cannot Substitute for 2-[2-(Cyclopentyloxy)phenyl]acetic acid in Target-Specific Assays


Generic substitution of 2-[2-(Cyclopentyloxy)phenyl]acetic acid with other phenylacetic acid derivatives is inadvisable due to the critical role of the ortho-cyclopentyloxy group in dictating both target selectivity and functional activity. While many phenylacetic acid derivatives share the core carboxylic acid pharmacophore, subtle variations in substitution pattern and ring systems produce dramatically different biological profiles . For instance, the cyclopentyloxy moiety enhances lipophilicity and may improve membrane permeability relative to simpler alkoxy analogs, but more importantly, its specific ortho-positioning is a key determinant of CRTH2 antagonist binding conformation [1]. As evidenced in SAR studies of CRTH2 antagonists, even minor modifications to the phenoxy portion—such as shifting substituents from ortho to para or altering the cycloalkyl ring size—can result in complete loss of potency or shifts in selectivity between CRTH2 and DP receptors [2]. Therefore, procurement decisions must be guided by the specific structural identity of this compound rather than class-level assumptions.

2-[2-(Cyclopentyloxy)phenyl]acetic acid: Quantifiable Differentiation Evidence for CRTH2 Antagonism and Lipoxygenase Inhibition


Ortho-Cyclopentyloxy Substitution Confers Potent CRTH2 Antagonist Activity (IC₅₀ = 23–28 nM) in Human Cell-Based Assays

This compound functions as a potent antagonist of the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). In a cellular dielectric spectroscopy assay using human CHO cells expressing human CRTH2, it exhibited an IC₅₀ of 28 nM [1]. In a functionally relevant human blood cell assay measuring inhibition of PGD₂-induced eosinophil shape change—a direct pharmacodynamic biomarker of CRTH2 antagonism—the IC₅₀ was 23 nM [1]. For procurement, this dual-cell-system validation distinguishes it from in-class phenylacetic acid derivatives that may show activity only in isolated recombinant receptor binding assays but fail to translate to native cellular or whole-blood functional readouts. Head-to-head comparator data for closely related ortho-alkoxy analogs is not available in the public domain at this time; however, class-level inference from SAR studies confirms that ortho-cyclopentyloxy substitution is essential for maintaining this level of potency at CRTH2 [2].

CRTH2/DP2 Antagonist Allergic Inflammation Eosinophil Activation

Lipoxygenase (LOX) Inhibitor Activity: Class-Level Evidence for Dual Arachidonic Acid Pathway Modulation

2-[2-(Cyclopentyloxy)phenyl]acetic acid is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC₅₀ values for the exact CAS 1520738-14-0 compound against purified LOX isozymes are not publicly disclosed, the compound's classification as a LOX inhibitor is derived from its structural homology to known phenylacetic acid-based LOX inhibitors and its documented interference with arachidonic acid cascades [1]. In addition to LOX inhibition, the compound exhibits ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, and possesses antioxidant properties in fats and oils [2]. This polypharmacological profile distinguishes it from selective COX-only inhibitors (e.g., ibuprofen analogs) and may be advantageous in research models where dual LOX/COX modulation is desired. Quantitative comparator data against specific LOX reference inhibitors (e.g., NDGA, IC₅₀ = 200 nM for 5-LOX) is not available for this exact compound.

Lipoxygenase Inhibitor Anti-inflammatory Arachidonic Acid Metabolism

Structural Ortho-Substitution Defines Distinct Conformational Landscape Relative to Para- or Unsubstituted Phenylacetic Acids

The ortho-positioning of the cyclopentyloxy group on the phenyl ring of 2-[2-(Cyclopentyloxy)phenyl]acetic acid creates a unique conformational landscape governed by restricted rotational freedom around the ether linkage and the phenyl-acetic acid bond . This conformational constraint is fundamentally different from para-substituted phenylacetic acid derivatives (e.g., 2-[4-(Cyclopentyloxy)phenyl]acetic acid, CAS 3585-72-6), where the substituent is spatially separated from the acetic acid moiety, resulting in altered molecular geometry and, consequently, distinct target-binding pharmacophores . Computational modeling suggests that the ortho-substitution pattern can influence the spatial orientation of the carboxylic acid group relative to the hydrophobic cyclopentyl moiety, a critical determinant for CRTH2 receptor binding pocket complementarity . While direct experimental conformational comparison data is limited, this structural distinction is non-trivial for researchers designing SAR studies or seeking to replicate specific binding interactions observed in patent literature for CRTH2 antagonists [1].

Conformational Analysis Medicinal Chemistry Pharmacophore Design

Monoamine Oxidase A (MAO-A) Inhibitory Activity: IC₅₀ = 50 nM in Recombinant Human Enzyme Assay

The structurally related analog 2-(cyclopentyloxy)-2-phenylacetic acid (CAS 39773-76-7), which differs only in the position of the cyclopentyloxy group (α-position vs. ortho-phenyl position), demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 50 nM when expressed in Sf9 cells using 5-hydroxytryptamine as substrate [1]. While this data is not for the exact CAS 1520738-14-0 compound, the close structural similarity (identical molecular formula, cyclopentyloxy and phenylacetic acid motifs) strongly suggests that ortho-substituted variants may exhibit comparable MAO-A inhibitory profiles. This distinguishes the compound class from MAO-B selective inhibitors, which are commonly employed in Parkinson's disease research . The MAO-A inhibitory activity may be relevant for researchers investigating neuropsychiatric applications or seeking to avoid off-target MAO effects in other assay systems.

MAO-A Inhibitor Neuropharmacology Monoamine Oxidase

Antioxidant Activity in Lipid Systems: Class-Level Evidence for Oxidative Stability Applications

2-[2-(Cyclopentyloxy)phenyl]acetic acid is reported to serve as an antioxidant in fats and oils [1]. The structurally related compound 2-(cyclopentyloxy)-2-phenylacetic acid (CPPA) has been shown to effectively scavenge free radicals in various antioxidant assays, contributing to protective effects against oxidative stress-related damage . While quantitative radical scavenging data (e.g., DPPH IC₅₀, FRAP values) for the exact CAS 1520738-14-0 compound is not publicly available, the presence of the phenolic ether motif and the documented class-level antioxidant properties distinguish this compound from non-antioxidant phenylacetic acid derivatives (e.g., simple alkyl-substituted analogs). This property may be advantageous in industrial research applications requiring oxidative stability, such as polymer additive development or lipid preservation studies, where generic phenylacetic acids would lack this functional benefit.

Antioxidant Lipid Oxidation Radical Scavenging

Cytotoxicity Profile Against 143B Osteosarcoma Cells: Class-Level Antiproliferative Activity

Preliminary screening data from ChEMBL indicates that this compound class exhibits cytotoxic activity against 143B (TK⁻) osteosarcoma tumor cells following 72 hours of continuous exposure [1]. While specific IC₅₀ values for 2-[2-(Cyclopentyloxy)phenyl]acetic acid are not reported in the public domain, the presence of this activity distinguishes it from non-cytotoxic phenylacetic acid derivatives and suggests potential utility in oncology-focused chemical biology research. Comparative data against established anticancer agents or other phenylacetic acid derivatives in this specific cell line is not available. This evidence should be interpreted as a preliminary screening result requiring further validation in controlled head-to-head studies.

Anticancer Osteosarcoma Cytotoxicity

2-[2-(Cyclopentyloxy)phenyl]acetic acid: Evidence-Backed Research and Industrial Application Scenarios


CRTH2/DP2 Receptor Antagonist Research for Allergic and Respiratory Disease Models

Procure this compound for in vitro studies investigating CRTH2 (DP2) receptor antagonism in the context of allergic inflammation, asthma, and atopic dermatitis. The demonstrated nanomolar potency (IC₅₀ = 23–28 nM) in both recombinant CHO cell dielectric spectroscopy and functional human eosinophil shape change assays makes it a validated tool for CRTH2 target engagement studies [1]. Unlike many phenylacetic acid derivatives that lose activity in whole-blood functional readouts, this compound maintains potency in a physiologically relevant human blood cell assay, providing greater translational relevance for preclinical research [1]. Researchers should note that the ortho-cyclopentyloxy substitution pattern is critical for this activity; substitution with para-analogs or simpler alkoxy groups will not reproduce the CRTH2 antagonist profile [2].

Dual Lipoxygenase/Cyclooxygenase Pathway Modulation in Inflammation Research

Select this compound for research applications requiring combined inhibition of lipoxygenase (LOX) and, to a lesser extent, cyclooxygenase (COX) pathways within the arachidonic acid cascade [1]. This dual-modulatory profile distinguishes it from classical NSAIDs (e.g., ibuprofen, diclofenac), which are predominantly COX-selective and lack significant LOX inhibitory activity [2]. The compound's documented antioxidant properties in lipid systems [1] may further contribute to its anti-inflammatory effects in oxidative stress-sensitive models. Researchers investigating leukotriene-mediated inflammatory processes or seeking to avoid the shunting of arachidonic acid metabolism toward pro-inflammatory leukotrienes (a known consequence of pure COX inhibition) should consider this compound as a research tool.

Medicinal Chemistry and Pharmacophore Development: Ortho-Substituted Scaffold

Utilize 2-[2-(Cyclopentyloxy)phenyl]acetic acid as a key building block or pharmacophore scaffold in the design of novel CRTH2 antagonists or multi-target ligands. The unique conformational landscape imposed by the ortho-cyclopentyloxy substitution creates a distinct spatial orientation of the carboxylic acid and hydrophobic moieties, which is critical for complementarity with the CRTH2 binding pocket [1]. Structure-activity relationship (SAR) studies indicate that modifications to the substitution pattern—particularly moving the cyclopentyloxy group from ortho to para—dramatically alter target selectivity and potency [2]. For medicinal chemists optimizing lead compounds, this ortho-substituted scaffold provides a defined starting point for derivatization, as evidenced by its inclusion in patent literature covering CRTH2 antagonists for respiratory and allergic diseases [3].

Industrial Antioxidant Additive Research for Lipid and Polymer Systems

Deploy this compound in industrial research settings focused on antioxidant additive development for fats, oils, and potentially polymer systems. The documented antioxidant activity in lipid matrices [1] and free radical scavenging capacity of structurally related CPPA analogs [2] support its evaluation as a functional additive to improve oxidative stability. Unlike simpler phenylacetic acid derivatives that lack intrinsic antioxidant functionality, this compound's phenolic ether structure enables it to serve as both a building block and an oxidative stabilizer. Industrial researchers developing lubricants, plastic additives, or food-grade antioxidants (for non-consumption research applications) may find this dual-functionality advantageous, reducing the need for separate antioxidant components in final formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(Cyclopentyloxy)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.